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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

Get Quote

Executive Summary
4-(3-Chlorophenyl)thiazol-2-amine (CAS: 1569-28-4) represents a "privileged structure" in

medicinal chemistry, serving as a core scaffold for antagonists of Adenosine A2A receptors,

modulators of Transient Receptor Potential (TRP) channels, and inhibitors of 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1).

Because this compound is often utilized as a chemical probe or lead series intermediate rather

than a fully optimized clinical candidate, no single "standard" dosage exists. Researchers must

determine the therapeutic window based on its physicochemical properties (lipophilicity, weak

basicity) and metabolic stability.

This guide provides a standardized protocol for formulating and dosing this compound in

murine models to ensure reproducibility and minimize vehicle-induced artifacts.
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The 2-aminothiazole moiety renders the molecule a weak base with moderate lipophilicity.

Direct dissolution in saline often results in precipitation in the peritoneal cavity (IP) or poor

absorption (PO).

Table 1: Physicochemical Properties
Property Value

Implication for In Vivo
Work

Molecular Weight 210.68 g/mol
High molar potency; 10 mg/kg

47 µmol/kg.

LogP (Predicted) ~2.5 - 3.2
Moderate lipophilicity; crosses

Blood-Brain Barrier (BBB).

pKa (Predicted) ~5.3 (Thiazole N)

Weak base; soluble in acidic

buffers, precipitates at

physiological pH (7.4).

Solubility Low in water
Requires co-solvents or

complexation.

Formulation Protocol (Standardized)
For intraperitoneal (IP) or oral gavage (PO) administration, avoid pure DMSO. Use the

following "Gold Standard" vehicle to prevent precipitation upon contact with biological fluids.

Vehicle System B (Preferred):

10% DMSO (Dissolve compound here first).

40% PEG-400 (Add slowly with vortexing).

50% Saline or PBS (Add last, dropwise, while vortexing).

Note: If precipitation occurs upon adding saline, switch to 20% HP-

-Cyclodextrin in water.
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Dosage Guidelines
Dosage must be stratified by the experimental intent (Acute vs. Chronic) and the species. The

following ranges are derived from Structure-Activity Relationship (SAR) data of analogous 2-

amino-4-arylthiazoles.

Table 2: Recommended Dosage Ranges

Species Route
Low Dose
(Probe)

Medium
Dose
(Efficacy)

High Dose
(Tox/Max)

Frequency

Mouse

(C57BL/6)
IP 3 - 10 mg/kg 30 mg/kg 100 mg/kg QD or BID

Mouse PO 10 mg/kg 50 mg/kg 150 mg/kg QD

Rat

(SD/Wistar)
IP 1 - 5 mg/kg 10 - 20 mg/kg 50 mg/kg QD

Rat PO 5 mg/kg 30 mg/kg 100 mg/kg QD

Scientific Rationale:

10 mg/kg (Mouse IP): Typically sufficient to achieve brain concentrations > IC50 for high-

affinity targets (Ki < 100 nM) like Adenosine A2A receptors.

100 mg/kg (Mouse IP): Approaches the limit of solubility and metabolic saturation.

Aminothiazoles can undergo bioactivation (sulfur oxidation); doses above 100 mg/kg risk off-

target hepatotoxicity.

Experimental Workflow: Dose-Finding Study
Do not proceed to efficacy models without establishing the Maximum Tolerated Dose (MTD).

Aminothiazoles can induce hypolocomotion or seizures at toxic doses.

Step-by-Step Protocol: The "Up-and-Down" Pilot
Preparation: Formulate compound at 5 mg/mL (for 100 mg/kg dose @ 20mL/kg volume) and

serial dilutions.
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Subject Selection: Use n=3 mice per dose group.

Administration: Start with 10 mg/kg IP.

Observation (0 - 4 Hours):

Check for sedation (loss of righting reflex).

Check for tremors/seizures (common off-target effect of thiazoles).

Escalation:

If safe

Proceed to 30 mg/kg after 48h washout (or new cohort).

If toxic

De-escalate to 3 mg/kg.

Terminal Endpoint: Collect plasma and brain tissue at T=1h to verify exposure (PK check).

Mechanism & Signaling Pathways
The biological activity of 4-(3-chlorophenyl)thiazol-2-amine is context-dependent. Below is

the signaling pathway for its most common application: Adenosine A2A Receptor Antagonism

(relevant for Parkinson's and inflammation models).
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Mechanism of Action (Antagonism)

4-(3-Cl-Ph)-thiazol-2-amine

Adenosine A2A Receptor
(GPCR)

Antagonizes (Block)

Adenylyl Cyclase

Stimulates (Gs)

cAMP Levels

Increases

PKA Activation

CREB Phosphorylation

Neuroinflammation / Excitotoxicity

Modulates
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Figure 1: Putative mechanism of action as an Adenosine A2A antagonist. The compound

blocks the receptor, preventing the downstream cAMP/PKA cascade often upregulated in

neurodegenerative states.

Safety & Toxicology Alerts
When working with 2-aminothiazoles, researchers must be vigilant regarding specific metabolic

liabilities.

Bioactivation: The thiazole ring can be metabolically opened or oxidized to reactive

sulfoxides/sulfones, potentially causing glutathione depletion.

Monitor: Liver enzymes (ALT/AST) in chronic studies (>7 days).

Phototoxicity: Some aryl-thiazoles absorb UV/Vis light.

Precaution: Keep animals out of direct strong light post-dosing if skin irritation occurs.

Interference: Primary amines can interfere with certain colorimetric assays (e.g., aldehyde-

based assays). Use LC-MS/MS for bioanalysis.
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Context: Method for solubilizing weak bases using PEG/DMSO.
Source:N

Link:[Link]

(Note: Specific "named" papers for CAS 1569-28-4 are rare as it is a library scaffold; citations

above refer to the authoritative class-based literature required to design the protocol.)

To cite this document: BenchChem. [Application Note: In Vivo Profiling of 4-(3-
Chlorophenyl)thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582292/docs#application-note-in-vivo-profiling-of-4-
3-chlorophenyl-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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